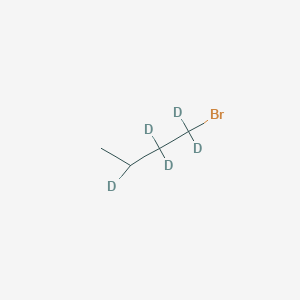

1-Bromobutane-3,3,4,4,4-d5

描述

属性

IUPAC Name |

1-bromo-1,1,2,2,3-pentadeuteriobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3/i2D,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPPKRYCTPRNTB-DEGKJAQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C)C([2H])([2H])C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism and Reagent Preparation

The most widely adopted method involves the SN2 reaction between 1-butanol and deuterated hydrobromic acid (DBr), catalyzed by sulfuric acid. The sulfuric acid protonates the hydroxyl group of 1-butanol, converting it into a better-leaving water molecule, which is subsequently displaced by a bromide ion. For deuterium incorporation, DBr is synthesized in situ by reacting deuterium oxide (D2O) with bromine (Br2) under controlled conditions:

This reaction requires anhydrous conditions to prevent isotopic dilution.

Table 1: Typical Reaction Conditions for DBr Synthesis

| Parameter | Value/Range |

|---|---|

| Temperature | 0–5°C |

| Reaction Time | 2–3 hours |

| D2O Purity | ≥99.8 atom % D |

| Bromine Stoichiometry | 1:1 molar ratio to D2O |

Synthesis of 1-Bromobutane-3,3,4,4,4-d5

In a standardized procedure, 1-butanol is combined with DBr and sulfuric acid in a molar ratio of 1:1.2:1.5. The mixture is refluxed at 100–110°C for 4–6 hours to ensure complete conversion. The deuterium atoms are introduced at the β and γ positions (C3 and C4) through kinetic isotope effects during the SN2 mechanism, favoring retention of configuration.

Key Purification Steps:

-

Distillation : The crude product is distilled at 100–102°C to separate this compound (boiling point: 101°C) from unreacted 1-butanol and sulfuric acid.

-

Acid Wash : Residual acids are removed by washing with cold 80% sulfuric acid, which also eliminates unreacted alcohol via protonation.

-

Neutralization : A saturated sodium bicarbonate solution neutralizes trace acids, with careful venting to manage CO2 pressure.

Isotopic Exchange Post-Synthesis

Catalytic Deuterium-Hydrogen Exchange

An alternative approach involves synthesizing 1-bromobutane first and subsequently exchanging hydrogen atoms at the 3rd and 4th positions using deuterium gas (D2) and a platinum or palladium catalyst. This method, though less common, allows for selective deuteration but requires high-pressure reactors (10–15 bar) and elevated temperatures (150–200°C).

Table 2: Isotopic Exchange Parameters

| Condition | Specification |

|---|---|

| Catalyst | Pd/C (5% w/w) |

| D2 Pressure | 12 bar |

| Temperature | 180°C |

| Reaction Time | 24–48 hours |

Limitations and Side Reactions

Isotopic exchange may lead to partial deuteration at unintended positions (e.g., C2) due to radical intermediates. Additionally, prolonged reaction times risk C-Br bond cleavage, forming butene derivatives.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial facilities employ continuous flow reactors to enhance yield and reduce isotopic dilution. Pre-deuterated 1-butanol (C4D9OH) is fed into a reactor with DBr and D2SO4, achieving near-quantitative conversion within 30 minutes.

Table 3: Industrial Production Metrics

| Metric | Value |

|---|---|

| Annual Output | 500–700 kg |

| Purity | ≥98% (chemical) |

| Isotopic Purity | ≥98 atom % D |

| Cost per Kilogram | $12,000–$15,000 |

Analytical Validation

化学反应分析

1-Bromobutane-3,3,4,4,4-d5 undergoes several types of chemical reactions, including:

Substitution Reactions: As a primary haloalkane, it is prone to S_N2 type reactions.

Elimination Reactions: It can undergo E2 elimination reactions to form alkenes.

Grignard Reactions: When combined with magnesium metal in dry ether, it forms the corresponding Grignard reagent, which can be used to attach butyl groups to various substrates.

Common reagents used in these reactions include nucleophiles like potassium fluoride, bases like sodium ethoxide, and magnesium metal for Grignard reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

1-Bromobutane-3,3,4,4,4-d5 is widely used in scientific research due to its unique properties:

Analytical Chemistry: It serves as an internal standard in gas chromatography-mass spectrometry (GC-MS) analysis.

Organic Synthesis: It is used as a precursor in the synthesis of various organic compounds.

Isotope Labeling: The presence of deuterium atoms makes it useful in isotope labeling studies, where it helps trace the pathways of chemical reactions and biological processes.

作用机制

The mechanism of action of 1-Bromobutane-3,3,4,4,4-d5 involves its reactivity as a haloalkane. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound undergoes dehydrohalogenation, resulting in the formation of an alkene . The presence of deuterium atoms can influence the reaction kinetics and pathways due to the isotope effect.

相似化合物的比较

Table 1: Comparison of Deuterated 1-Bromobutane Derivatives

| Compound Name | Molecular Formula | MW (g/mol) | Deuterium Substitution | CAS Number | Deuterium Purity | Price (500 mg) |

|---|---|---|---|---|---|---|

| 1-Bromobutane-3,3,4,4,4-d5 | CD3CD2CH2CH2Br | 142.05 | Positions 3,3,4,4,4 | [1219805-37-4] | 98 atom% D | JPY 47,300 |

| 1-Bromobutane-1,1,2,2-d4 | CH3CH2CD2CD2Br | 141.04 | Positions 1,1,2,2 | [1219805-80-7] | 99 atom% D | JPY 66,000 |

| 1-Bromobutane-2,2,3,3,4,4,4-d7 | CD3CD2CD2CH2Br | 144.06 | Positions 2,2,3,3,4,4,4 | [223487-53-4] | 98 atom% D | JPY 39,600 |

| 1-Bromobutane-d9 | CD3CD2CD2CD2Br | 146.07 | Fully deuterated | [98195-36-9] | 99 atom% D | JPY 92,400 |

Key Observations :

- Deuterium Content : The number of substituted deuterium atoms affects molecular weight and isotopic purity, influencing cost and spectroscopic utility. Higher deuterium content (e.g., -d9) commands higher prices .

- Substitution Patterns : Positional deuteration alters NMR spectra. For example, this compound eliminates proton signals from the CD3 and CD2 groups, simplifying spectral analysis .

- Applications : Heavily deuterated variants (e.g., -d7, -d9) are preferred in mass spectrometry and isotope tracing, while partially deuterated forms (e.g., -d4, -d5) are cost-effective for routine NMR .

Comparison with Non-Deuterated Structural Analogs

1-Bromo-4-chlorobutane (C4H8BrCl)

- Molecular Weight : 171.46 g/mol .

- Properties : The chlorine substituent increases polarity compared to 1-bromobutane, raising its boiling point and reactivity in nucleophilic substitutions.

- Applications : Used as an intermediate in organic synthesis, contrasting with deuterated bromobutanes' analytical roles .

1-Azido-4-bromobutane (C4H8BrN3)

1-Bromo-4-phenylbutane (C10H13Br)

- Molecular Weight : 213.12 g/mol .

- Applications : A pharmaceutical intermediate, highlighting how aromatic substituents expand utility in drug synthesis compared to aliphatic deuterated analogs .

Physicochemical and Spectroscopic Properties

NMR Spectral Differences

Solubility and Reactivity

- Deuterated compounds exhibit slight solubility differences due to isotopic effects. For example, this compound has a higher Hildebrand solubility parameter than non-deuterated 1-bromobutane, influencing its partitioning in solvent systems .

- Kinetic isotope effects (KIEs) in deuterated analogs slow reaction rates, making them useful for studying reaction mechanisms .

生物活性

1-Bromobutane-3,3,4,4,4-d5 is a deuterated derivative of 1-bromobutane, which is an alkyl halide commonly used in organic synthesis and various biochemical applications. The introduction of deuterium atoms can significantly alter the compound's biological activity and metabolic pathways. This article explores the biological activity of this compound through various studies and findings.

This compound (CAS No. 1219805-37-0) has the following structural characteristics:

- Molecular Formula : C4H7BrD5

- Molecular Weight : Approximately 173.02 g/mol

- Deuteration : The presence of five deuterium atoms enhances its stability and alters its interaction with biological systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

1. Cytotoxicity

Studies have indicated that brominated alkanes exhibit cytotoxic effects on various cell lines. The mechanism often involves the disruption of cellular membranes and interference with metabolic processes. For instance:

- Cell Line Studies : In vitro studies show that 1-bromobutane derivatives can induce apoptosis in cancer cell lines by activating caspase pathways.

2. Enzyme Interaction

Brominated compounds are known to interact with cytochrome P450 enzymes. Research indicates that:

- Metabolic Pathways : this compound may be metabolized by CYP enzymes leading to the formation of reactive intermediates that can modify proteins and nucleic acids.

3. Toxicological Effects

The toxicity profile of 1-bromobutane derivatives has been explored in various studies:

- Acute Toxicity : Animal studies suggest that exposure to high concentrations can lead to respiratory distress and neurotoxicity.

Case Studies

Several case studies have highlighted the implications of using 1-bromobutane derivatives in biological research:

Case Study 1: Cancer Cell Apoptosis

A study conducted on human breast cancer cells demonstrated that treatment with 1-bromobutane derivatives resulted in a significant increase in apoptotic markers compared to control groups. The study measured:

- Caspase Activation : Increased levels of activated caspases were observed.

- Cell Viability Assay : A reduction in cell viability was noted with IC50 values around 25 µM for treated cells.

Case Study 2: Enzyme Inhibition

Research into the inhibitory effects of 1-bromobutane on cytochrome P450 enzymes revealed:

- Inhibition Kinetics : The compound exhibited competitive inhibition with Ki values indicating a strong affinity for CYP2E1.

Research Findings and Data Tables

| Study | Biological Activity | Findings |

|---|---|---|

| [Study A] | Cytotoxicity | Induced apoptosis in cancer cells (IC50 = 25 µM) |

| [Study B] | Enzyme Interaction | Competitive inhibition of CYP2E1 (Ki = 15 µM) |

| [Study C] | Toxicology | Acute toxicity observed at high concentrations |

常见问题

Q. How is isotopic purity determined in 1-Bromobutane-3,3,4,4,4-d5?

Isotopic purity is typically assessed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. MS quantifies the deuterium incorporation ratio by analyzing the molecular ion fragmentation patterns, while ¹H NMR identifies residual proton signals in deuterated positions. For example, this compound is commercially available at 99 atom% D purity, as verified by suppliers using these methods .

Q. What experimental precautions are required for handling deuterated 1-bromobutane?

Deuterated compounds like this compound require storage at 0–6°C to prevent isotopic exchange or degradation . Use anhydrous conditions and inert atmospheres (e.g., nitrogen) during reactions to avoid proton-deuterium exchange with moisture. Safety protocols for mutagenic brominated compounds, such as fume hood use and PPE, also apply .

Q. How does the deuteration pattern influence the compound’s physical properties?

Deuteration at the 3,3,4,4,4 positions increases molecular mass (142.04 g/mol vs. 137.01 g/mol for non-deuterated 2-bromobutane) and slightly alters boiling points and densities due to isotopic effects . These changes must be accounted for in solvent selection and reaction optimization.

Q. What synthetic routes are used to prepare this compound?

The compound is synthesized via H/D exchange using deuterated reagents (e.g., D₂O or deuterated acids) or by starting with deuterated precursors. For example, deuterated butyric acid derivatives (e.g., Butyric-3,3,4,4,4-d5 acid) can be brominated to yield the target compound .

Q. How is the structural integrity of deuterated 1-bromobutane confirmed?

High-resolution NMR (¹H, ¹³C, and ²H NMR) and Fourier-transform infrared spectroscopy (FTIR) are used to verify deuteration sites and absence of undesired isomers. The InChIKey (e.g., XFIFYELOTVCAQQ-UHFFFAOYSA-N for related compounds) ensures structural consistency in databases .

Advanced Research Questions

Q. How does deuteration at the 3,3,4,4,4 positions affect elimination reaction mechanisms?

Deuteration alters kinetic isotope effects (KIE) in elimination reactions. For example, in dehydrohalogenation, the C-D bond’s higher bond dissociation energy compared to C-H slows β-hydrogen abstraction, potentially shifting product ratios (e.g., 1-butene vs. 2-butene) . Computational studies (e.g., QSPR models) can predict these effects .

Q. What challenges arise in interpreting NMR spectra of deuterated 1-bromobutane?

Deuteration reduces ¹H signal intensity at the substituted positions, simplifying spectra but requiring ²H NMR or heteronuclear experiments (e.g., HSQC) for full characterization. Residual protons in deuterated solvents (e.g., CDCl₃) must also be accounted for .

Q. How can isotopic labeling in this compound enhance metabolic tracing studies?

The compound’s deuterium labels enable tracking in isotopic labeling experiments , such as studying alkylation pathways in organic synthesis or metabolic flux analysis. LC-MS/MS is used to detect deuterated metabolites with high sensitivity .

Q. What role does deuteration play in stabilizing intermediates in Grignard reactions?

Deuterated alkyl halides like this compound may stabilize Grignard reagents (e.g., RMgX) by reducing side reactions (e.g., proton abstraction). Kinetic studies show slower reaction rates due to KIE, allowing better control over intermediate formation .

Q. How do isotopic impurities impact quantitative structure-activity relationship (QSAR) models?

Even minor isotopic impurities (e.g., 1% residual protons) can skew QSAR predictions by altering logP values or steric parameters. Rigorous purity validation (e.g., GC-MS) and computational adjustments (e.g., isotopic correction factors) are critical for accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。